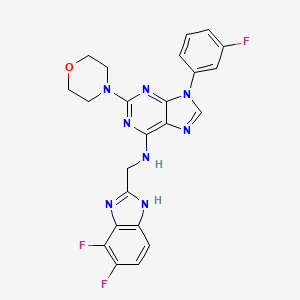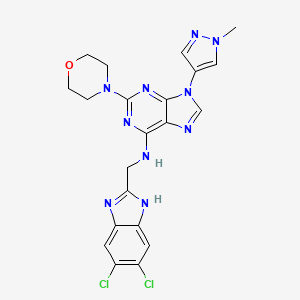
Estrofantina
Descripción general
Descripción
La K-Strofantina-Beta es un glucósido cardíaco que se encuentra en las semillas de la planta Strophanthus kombe y otras especies del género Strophanthus . Es conocida por sus potentes efectos sobre el corazón y se ha utilizado históricamente en la medicina tradicional y como veneno de flecha . El compuesto es un glucósido cardenólido, lo que significa que tiene una estructura esteroide con un anillo lactónico y porciones de azúcar unidas .
Aplicaciones Científicas De Investigación
La K-Strofantina-Beta tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la estructura y la reactividad de los glucósidos cardíacos.
Biología: El compuesto se utiliza para investigar los efectos de los glucósidos cardíacos sobre los procesos celulares, incluido el transporte de iones y la transducción de señales.
Mecanismo De Acción
La K-Strofantina-Beta ejerce sus efectos inhibiendo la bomba de membrana ATPasa de sodio-potasio. Esta inhibición conduce a un aumento en las concentraciones intracelulares de sodio y calcio, lo que mejora la contractilidad de las células del músculo cardíaco . El compuesto también afecta la actividad eléctrica del corazón, aumentando la pendiente de la despolarización de fase 4 y acortando la duración del potencial de acción .
Safety and Hazards
Strophanthin is unsafe for use without the direct supervision of a healthcare provider . It can cause side effects such as nausea, vomiting, headache, disturbance of color vision, and heart problems . It is also unsafe to use strophanthin if you are pregnant or breastfeeding . High doses that are taken uncontrolled can be life-threatening .
Análisis Bioquímico
Biochemical Properties
Strophanthin interacts with various enzymes and proteins within the body. It is known to have a positive effect on heart function by increasing the contractility of the heart muscle and regulating the heart rate, which contributes to improved blood flow and oxygen supply to the heart muscle . The compound Strophanthin plays a significant role in these biochemical reactions .
Cellular Effects
Strophanthin has a profound impact on various types of cells and cellular processes. It influences cell function by interfering with the sodium-potassium balance of the cells . This effect is particularly evident in heart muscle cells, where Strophanthin increases the contractility of the heart muscle .
Molecular Mechanism
The mechanism of action of Strophanthin involves its interaction with the Na-K-ATPase membrane pump . Once Strophanthin binds to this enzyme, the enzyme ceases to function, leading to an increase in intracellular sodium and calcium concentrations . Increased intracellular concentrations of calcium may promote activation of contractile proteins such as actin and myosin .
Temporal Effects in Laboratory Settings
In laboratory settings, Strophanthin has been observed to cause a slight increase in cardiac index, heart rate, and peak gradient over time .
Dosage Effects in Animal Models
The effects of Strophanthin vary with different dosages in animal models .
Metabolic Pathways
Strophanthin is involved in several metabolic pathways. It is known to influence the sodium-potassium pump, a crucial enzyme in cellular metabolism .
Transport and Distribution
It is known that Strophanthin is absorbed at varying rates when administered orally or intravenously
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La K-Strofantina-Beta se puede sintetizar mediante la condensación de cimarina y acetobromo-D-glucosa, seguida de saponificación . El proceso implica varios pasos, incluyendo extracción, evaporación y cristalización. Las raíces de la planta se tratan con etanol, y el extracto se procesa con acetato de plomo y sulfato de sodio para eliminar las impurezas . El producto final se obtiene mediante la extracción repetida con cloroformo y etanol, seguida de cristalización .
Métodos de producción industrial
La producción industrial de K-Strofantina-Beta implica procesos de extracción y purificación similares, pero a mayor escala. El material vegetal se procesa para extraer los glucósidos, que luego se purifican mediante técnicas de cromatografía y cristalización .
Análisis De Reacciones Químicas
Tipos de reacciones
La K-Strofantina-Beta experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar el grupo aldehído presente en la molécula.
Sustitución: Las reacciones de sustitución pueden ocurrir en las porciones de azúcar unidas al núcleo esteroide.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones generalmente ocurren bajo condiciones controladas, como temperaturas y niveles de pH específicos .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de K-Strofantina-Beta, que pueden tener diferentes actividades biológicas .
Comparación Con Compuestos Similares
La K-Strofantina-Beta es similar a otros glucósidos cardíacos, como la ouabaina, la digoxina y la digitoxina. Tiene propiedades únicas que la distinguen de estos compuestos:
Digoxina y digitoxina: Estos compuestos también inhiben la ATPasa de sodio-potasio, pero tienen diferentes propiedades farmacocinéticas y usos clínicos.
Lista de compuestos similares
- Ouabaina
- Digoxina
- Digitoxina
- Cimarina
- Estrofantina
Propiedades
IUPAC Name |
5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54O14/c1-18-31(50-32-30(42)29(41)28(40)25(15-37)49-32)24(45-3)13-27(47-18)48-20-4-9-34(17-38)22-5-8-33(2)21(19-12-26(39)46-16-19)7-11-36(33,44)23(22)6-10-35(34,43)14-20/h12,17-18,20-25,27-32,37,40-44H,4-11,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIREUBIEIPPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560-53-2, 11005-63-3 | |
| Record name | Strophanthin K | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Strophanthin K | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Strophanthin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3β,5β)-3-[(2,6-dideoxy-4-O-β-D-glucopyranosyl-3-O-methyl-β-D\-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Strophanthin in cardiac tissue?
A1: Strophanthin primarily targets the sodium-potassium pump (Na+/K+ ATPase) present in cardiac muscle cells [, , ].
Q2: How does Strophanthin binding to Na+/K+ ATPase affect cardiac muscle contraction?
A2: By inhibiting Na+/K+ ATPase, Strophanthin disrupts the normal sodium and potassium ion balance across the cell membrane. This disruption leads to an increase in intracellular calcium concentration, which in turn enhances the force of cardiac muscle contraction [, , , ].
Q3: Does Strophanthin impact the electrical activity of the heart?
A5: Yes, Strophanthin influences the electrophysiological properties of the heart. Studies show that it can prolong or accelerate repolarization in ventricular muscle, depending on the stimulation rate []. It also affects the current-voltage relationship in Purkinje fibers, initially increasing and later decreasing membrane resistance [].
Q4: What is known about the molecular structure of Strophanthin?
A6: While the provided research doesn't detail specific spectroscopic data for Strophanthin, it does highlight that Convallatoxin, a type of Strophanthin, has been identified as the 1-Rhamnoside of k-Strophanthidin [].
Q5: How does the stability of Strophanthin in aqueous solutions vary?
A7: Research indicates that the stability of crystalline Strophanthin in aqueous solutions can be affected by factors like pH and the type of glass container used for storage []. Alkaline pH and softer glass varieties can lead to deterioration and a decrease in potency [].
Q6: How does the route of administration affect Strophanthin absorption?
A8: Strophanthin exhibits poor and irregular absorption when administered orally or sublingually [, , ]. Intravenous administration is the most effective route for achieving rapid and reliable therapeutic levels [, , ]. Intramuscular administration, while possible, is less common due to the need for a rapidly absorbed formulation [].
Q7: What is the half-life of Strophanthin?
A10: Following intravenous administration, the half-life of Strophanthin has been estimated to be around 11 hours [].
Q8: How does the presence of other drugs influence the effects of Strophanthin?
A11: Research demonstrates that various drugs can interact with Strophanthin, altering its pharmacodynamic and pharmacokinetic properties. For instance, premedication with agents like atropine and promedol can increase the tolerance to Strophanthin [], while anesthetic agents like ether can reduce tolerance [].
Q9: Do cardiac diseases modify the response to Strophanthin?
A12: Yes, the presence of cardiac diseases, particularly myocardial infarction, can significantly alter the tolerance and sensitivity to Strophanthin, often leading to hypersensitivity [, , ]. This heightened sensitivity necessitates careful dosage adjustments and monitoring in clinical settings.
Q10: What animal models have been used to study Strophanthin's effects?
A13: A range of animal models, including frogs, cats, rats, mice, and dogs, have been utilized in Strophanthin research [, , , , , , , , , , , , ]. These models provide insights into the compound's effects on different aspects of cardiac function, toxicity, and potential therapeutic applications.
Q11: Has Strophanthin been investigated for therapeutic applications beyond heart failure?
A14: While primarily known for its effects on the heart, Strophanthin has been explored for other potential therapeutic applications. For instance, research suggests a possible anticonvulsant effect in mice models of pentylenetetrazole-induced seizures []. Further research is needed to fully understand these additional effects and their potential clinical relevance.
Q12: What are the main safety concerns associated with Strophanthin use?
A15: Strophanthin has a narrow therapeutic index, meaning the effective dose is close to the toxic dose [, , , ]. Overdosing can lead to serious cardiac adverse effects, including life-threatening arrhythmias [, , , , , ]. Careful dose titration and monitoring are crucial to ensure patient safety.
Q13: How does hypersensitivity to Strophanthin manifest?
A16: Hypersensitivity to Strophanthin can manifest as an increased susceptibility to its toxic effects, even at lower doses. This can present as cardiac arrhythmias, conduction disturbances, and other signs of cardiac instability [, , ].
Q14: Are there specific factors that increase the risk of Strophanthin toxicity?
A17: Several factors can increase the risk of Strophanthin toxicity, including pre-existing cardiac conditions like myocardial infarction [, , ], electrolyte imbalances, and interactions with other medications []. Understanding these risk factors is critical for safe and effective clinical use.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


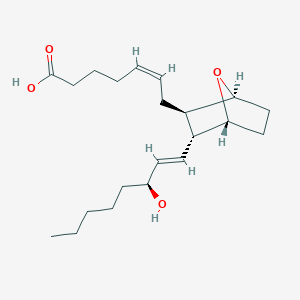
![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B610962.png)
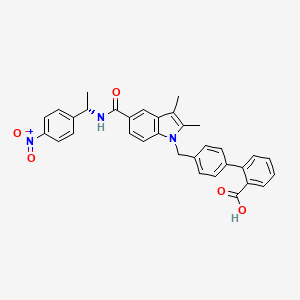
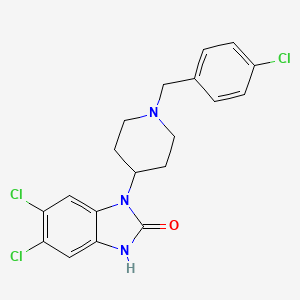
![[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate](/img/structure/B610969.png)
![2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol](/img/structure/B610971.png)
![2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol](/img/structure/B610972.png)
